molecular formula C21H27ClN2O B10768432 N-MPPP Hydrochloride CAS No. 1186195-61-8

N-MPPP Hydrochloride

Cat. No.: B10768432
CAS No.: 1186195-61-8
M. Wt: 358.9 g/mol
InChI Key: BJJKMJWQLJIRGF-UHFFFAOYSA-N
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Description

This compound has a high affinity for κ receptors and does not exhibit binding at μ or δ sites . It is primarily used in scientific research due to its specific receptor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-MPPP Hydrochloride can be synthesized through the acylation of piperazine with halogenocarboxylic acid chlorides in an acidic medium. The process involves the following steps:

    Acylation: Piperazine is reacted with halogenocarboxylic acid chlorides.

    Hydrochloride Formation: The resulting product is converted into its hydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned acylation process under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-MPPP Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

N-MPPP Hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

N-MPPP Hydrochloride exerts its effects by selectively binding to κ opioid receptors. This binding leads to the activation of intracellular signaling pathways, which modulate various physiological responses. The primary molecular targets are the κ receptors, and the pathways involved include G-protein coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for κ opioid receptors, which distinguishes it from other compounds that may have broader receptor activity. This selectivity makes it particularly valuable for research focused on κ receptor-mediated effects.

Properties

IUPAC Name

N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJKMJWQLJIRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-61-8
Record name Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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